3-(Sec-butyl)-2-thioxoimidazolidin-4-one is a sulfur-containing heterocyclic compound belonging to the imidazolidinone family. This compound features a thioxo group (C=S) and is characterized by its unique structure, which contributes to its biological activity. It is particularly noted for its potential applications in medicinal chemistry, especially as an inhibitor of bacterial virulence factors.
The compound has been synthesized and studied in various research contexts, particularly in relation to its antibacterial properties. Research indicates that derivatives of 2-thioxoimidazolidin-4-one have shown significant activity against pathogens such as Pseudomonas aeruginosa, making them of interest in pharmaceutical development .
3-(Sec-butyl)-2-thioxoimidazolidin-4-one is classified under:
The synthesis of 3-(sec-butyl)-2-thioxoimidazolidin-4-one typically involves the reaction of appropriate imidazolidine derivatives with sulfur-containing reagents. The following methods have been documented:
Technical details may include specific temperatures, solvent systems (such as dimethylformamide or acetonitrile), and reaction times that optimize product formation and purity .
The molecular structure of 3-(sec-butyl)-2-thioxoimidazolidin-4-one can be represented as follows:
The compound features a five-membered ring containing nitrogen and sulfur atoms, with a sec-butyl group attached to one of the nitrogen atoms.
Crystallographic studies have provided insights into the molecular geometry and bond lengths, revealing significant interactions between the sulfur atom and adjacent carbon atoms, which influence the compound's reactivity and biological activity .
3-(Sec-butyl)-2-thioxoimidazolidin-4-one undergoes several notable chemical reactions:
Technical details regarding these reactions often involve specific catalysts or conditions that promote desired transformations while minimizing side reactions .
The mechanism of action for 3-(sec-butyl)-2-thioxoimidazolidin-4-one primarily involves its interaction with bacterial virulence factors. Research indicates that it may inhibit quorum sensing pathways in bacteria like Pseudomonas aeruginosa, effectively reducing the expression of virulence genes.
Data from docking studies suggest that this compound binds to quorum-sensing receptors (LasR and RhlR), which play crucial roles in regulating virulence factor production. This inhibition can lead to decreased pathogenicity of bacteria, enhancing the efficacy of existing antibiotics .
Relevant data from spectroscopic analyses (NMR, IR) confirm the presence of functional groups and structural integrity .
3-(Sec-butyl)-2-thioxoimidazolidin-4-one has several scientific applications:
The ongoing research into this compound highlights its significance in medicinal chemistry and the potential for future applications in treating infections caused by multi-drug resistant bacteria .
The synthesis of 3-(sec-butyl)-2-thioxoimidazolidin-4-one relies on cyclocondensation reactions between sec-butylamine precursors and thiocarbonyl-containing building blocks. A prevalent route involves one-pot cyclization of N-(sec-butyl)thiourea with α-halo carbonyl compounds (e.g., chloroacetyl chloride) under basic conditions. This method employs green catalysts like Amberlite IRA-400 Cl resin, which facilitates nucleophilic substitution at the thiourea nitrogen, followed by intramolecular cyclization at 60–80°C in ethanol. This approach yields the core scaffold at ~82% efficiency with minimal byproducts [7]. Alternatively, microwave-assisted synthesis reduces reaction times from hours to minutes (15–30 min) while improving yields to >90% by enhancing the reaction kinetics of sec-butyl isothiocyanate with glycine derivatives [3].
Table 1: Synthetic Methods for 3-(sec-butyl)-2-thioxoimidazolidin-4-one Core
Method | Conditions | Catalyst/Reagent | Yield (%) | Time |
---|---|---|---|---|
One-pot cyclization | 80°C, EtOH | Amberlite IRA-400 Cl | 82 | 4 h |
Microwave-assisted | 150°C, solvent-free | None | 92 | 15 min |
Solution-phase cyclization | Reflux, DMF | K₂CO₃ | 75 | 8 h |
N-3 alkylation of the imidazolidinone ring is achieved using alkyl halides (e.g., iodomethane, benzyl bromide) in DMF with potassium carbonate, introducing groups that modulate lipophilicity (log P increases by 1.5–2 units) and steric bulk. For instance, attaching a dodecyl chain at N-3 enhances cellular uptake, yielding derivatives with IC₅₀ values of 65.3 µM against HepG2 liver cancer cells [3]. Conversely, C-5 functionalization exploits the active methylene group via Knoevenagel condensation with aryl aldehydes. Electron-withdrawing substituents (e.g., 4-Cl, 4-NO₂) augment electrophilicity, as seen in derivative 5b (4-chlorophenyl), which exhibits IC₅₀ = 2.2 µM against HepG2 cells—10-fold more potent than the unmodified core [3]. Hybrid molecules incorporating thiophene or pyridyl moieties at C-5 further improve target selectivity, with 5g showing IC₅₀ = 5.9 µM against CaCo-2 colon cancer cells [3].
Table 2: Bioactive Derivatives of 3-(sec-butyl)-2-thioxoimidazolidin-4-one
Modification Site | Substituent | Biological Activity (IC₅₀) | Cancer Cell Line |
---|---|---|---|
C-5 | 4-Chlorophenyl | 2.2 ± 0.7 µM | HepG2 |
C-5 | Thiophene-pyridyl | 5.9 ± 2.3 µM | CaCo-2 |
N-3 | Dodecyl | 65.3 ± 3.2 µM | HepG2 |
N-3/C-5 | Methyl/4-NO₂-phenyl | 20.4 µg/mL (LD₅₀) | MCF-7 |
SAR analyses reveal that alkyl chain length at N-3 critically impacts anticancer efficacy. Derivatives with short chains (methyl, ethyl) show modest activity (IC₅₀ > 100 µM), while C₈–C₁₂ chains enhance membrane permeability, reducing HepG2 viability to <70 µM IC₅₀ due to improved lipophilic-hydrophilic balance (log P ≈ 4.5–5.5) [3] [4]. For aryl groups at C-5, electron-withdrawing groups (EWGs: −NO₂, −Cl) outperform electron-donating groups (−OCH₃, −CH₃). The 4-nitrophenyl analog 3e exhibits LD₅₀ = 20.4 µg/mL against MCF-7 breast cancer cells, whereas 4-methoxyphenyl derivatives require >100 µg/mL for similar effects [1]. Steric effects are equally pivotal: ortho-substituted aryl rings diminish activity by ~40% compared to para isomers due to hindered target binding [5]. Notably, bulky adamantyl modifications—though not directly on the sec-butyl core—exemplify how lipophilic cages improve pharmacokinetics, suggesting applicability to N-3 optimization [4].
The C2-thioxo moiety is indispensable for bioactivity, serving dual roles in molecular recognition and redox modulation. It facilitates hydrogen bonding with key residues in biological targets (e.g., Asp404 in Src kinase; bond distance: 2.87 Å) and promotes tautomerization to thiol forms, enabling disulfide bridge formation with cysteine thiols in proteins like mutant p53 [4] [6]. Replacing thioxo with oxo diminishes anticancer potency by 3–5-fold, as seen in imidazolidine-2,4-dione controls [1]. Additionally, the thioxo group enhances chelation of transition metals (e.g., Cu²⁺, Zn²⁺), disrupting metalloenzyme function in cancer cells. In derivatives like 5f, this property correlates with anticoagulant effects (>1000 s APTT prolongation) via interference with zinc-dependent clotting factors [1] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1